6-bromo-4-chloro-7-ethyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrClN2 |
|---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
6-bromo-4-chloro-7-ethyl-1H-indazole |
InChI |
InChI=1S/C9H8BrClN2/c1-2-5-7(10)3-8(11)6-4-12-13-9(5)6/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
HRCBEISOSHVDKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C2=C1NN=C2)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 4 Chloro 7 Ethyl 1h Indazole and Analogues
General Strategies for Indazole Core Construction
The formation of the indazole ring system can be achieved through various synthetic pathways, often involving cyclization reactions and the use of transition metal catalysts.
Cyclization Reactions for 1H-Indazole Formation
Cyclization reactions are fundamental to the synthesis of the 1H-indazole core. One common approach involves the intramolecular cyclization of suitably substituted precursors. For instance, aminohydrazones can undergo palladium-catalyzed C-H amination to form 1H-indazoles. nih.gov This method provides a direct route to the indazole ring system from readily prepared starting materials.
Another important method is the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov These precursors can be induced to cyclize through thermal methods or with the assistance of a copper catalyst, such as copper(I) oxide or copper(II) acetate, to yield 1H-indazoles. nih.govresearchgate.netresearchgate.net This approach is versatile and tolerates a range of functional groups.
Transition Metal-Catalyzed Synthetic Routes
Transition metals, particularly palladium, copper, and rhodium, play a crucial role in modern organic synthesis, and the construction of indazoles is no exception. researchgate.net These catalysts facilitate key bond-forming events, often with high efficiency and selectivity. benthamdirect.com
Palladium: Palladium catalysts are widely used for various C-N and C-C bond-forming reactions in indazole synthesis. For example, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is an effective method for preparing 2-aryl-2H-indazoles. capes.gov.br Additionally, palladium-catalyzed oxidative alkenylation can be used to functionalize the indazole core at the C3 and C7 positions. nih.gov The Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction, is another powerful tool for creating new C-C bonds on the indazole scaffold. rsc.org
Copper: Copper catalysts are also extensively employed in indazole synthesis. beilstein-journals.org Copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones provides a convenient route to N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.orgnih.gov One-pot, three-component reactions catalyzed by copper have been developed for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). nih.govacs.org Furthermore, copper(I) oxide nanoparticles have been utilized as a catalyst in a green synthesis approach. organic-chemistry.org
Rhodium: Rhodium catalysts have emerged as powerful tools for C-H bond functionalization in the synthesis of indazoles. nih.govnih.gov Rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes offers an efficient, one-step route to substituted N-aryl-2H-indazoles. nih.govnih.govacs.orgacs.orgamazonaws.com This method is highly functional group compatible.
Acid-Base Catalyzed Approaches
Acid and base catalysis plays a significant role in several indazole synthesis methodologies. benthamdirect.combohrium.com For instance, the cyclization of 2-formylboronic acids with diazodicarboxylates can be induced by either acid or base to form 1N-alkoxycarbonyl indazoles. nih.gov Base-catalyzed tandem reactions have also been employed in the synthesis of 2H-indazole 1-oxides. acs.org
Green Chemistry Considerations in Indazole Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. benthamdirect.combohrium.com In the context of indazole synthesis, this has led to the exploration of greener reaction conditions and catalysts. For example, the use of water as a solvent in palladium-catalyzed direct arylation of 1H-indazole has been reported. mdpi.com Additionally, the use of copper(I) oxide nanoparticles in polyethylene (B3416737) glycol (PEG) as a green solvent has been demonstrated for the synthesis of 2H-indazoles. organic-chemistry.org The use of lemon peel powder as a natural, green catalyst under ultrasound irradiation has also been explored for the synthesis of 1H-indazoles. researchgate.net A metal- and hydrogen-source-free deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light represents a notable green chemistry approach to indazole synthesis. rsc.org
Approaches to Halogenated Indazoles
The introduction of halogen atoms onto the indazole ring is a crucial step in the synthesis of many biologically active compounds. rsc.org Halogenated indazoles serve as versatile intermediates for further functionalization through cross-coupling reactions. rsc.orgnih.gov
Regioselective Bromination Techniques
Regioselective bromination allows for the specific placement of a bromine atom on the indazole core. A common and effective reagent for this purpose is N-bromosuccinimide (NBS). mobt3ath.com The reaction conditions can be tuned to achieve mono-, di-, or even tri-bromination of the indazole ring. rsc.orgnih.gov For instance, the reaction of 2-phenyl-2H-indazole with one equivalent of NBS can lead to monobromination, while increasing the amount of NBS can result in the formation of dibrominated products with high regioselectivity. rsc.orgnih.gov The choice of solvent and temperature also plays a critical role in controlling the outcome of the bromination reaction. rsc.orgnih.gov
Directed Chlorination Methodologies (e.g., N-chlorosuccinimide (NCS) applications)
The introduction of a chlorine atom onto the indazole ring can be effectively achieved through directed chlorination, frequently employing N-chlorosuccinimide (NCS) as the chlorinating agent. This method is valued for its relative mildness and selectivity compared to using elemental chlorine. nih.govorganic-chemistry.org Research has demonstrated that NCS can be used for the regioselective halogenation of 2H-indazoles, allowing for the synthesis of mono- and even poly-halogenated products by carefully adjusting reaction conditions. acs.orgacs.org
An efficient, metal-free approach for the direct C–H halogenation of 2H-indazoles utilizes NCS, achieving selective synthesis of chlorinated products in high yields. acs.org The reaction conditions, such as solvent and temperature, can be fine-tuned to control the extent of halogenation. For instance, mono-chlorination can be carried out in ethanol (B145695) at 50 °C or in water at 95 °C. acs.org The use of environmentally friendly solvents like water makes this methodology particularly appealing for green chemistry applications. acs.org A proposed mechanism for NCS chlorination in the presence of an acid involves the in-situ generation of a more potent chlorinating species, which facilitates the electrophilic substitution on the aromatic ring. nih.gov
Sequential Halogenation-Cyclization Strategies from Substituted Precursors
A highly effective and regioselective method for constructing polysubstituted indazoles, such as analogues of 6-bromo-4-chloro-7-ethyl-1H-indazole, involves a sequential process of halogenation followed by cyclization. This strategy allows for precise control over the final substitution pattern.
A practical synthesis for the closely related compound, 7-bromo-4-chloro-1H-indazol-3-amine, highlights this approach. sigmaaldrich.comrsc.orgsemanticscholar.org The synthesis commences with a commercially available and inexpensive starting material, 2,6-dichlorobenzonitrile (B3417380). sigmaaldrich.com
The key steps are:
Regioselective Bromination: The 2,6-dichlorobenzonitrile undergoes highly regioselective bromination. Mild conditions using N-bromosuccinimide (NBS) in sulfuric acid are employed to install the bromine atom at the desired position, affording 3-bromo-2,6-dichlorobenzonitrile (B3239784) in good yield (76–81%). sigmaaldrich.com Direct bromination of the pre-formed 4-chloro-3-aminoindazole ring was found to be unsuccessful, yielding the undesired regioisomer. sigmaaldrich.com
Cyclization: The resulting 3-bromo-2,6-dichlorobenzonitrile is then subjected to cyclization with hydrazine (B178648) hydrate. This step proceeds via a nucleophilic aromatic substitution of one of the chlorine atoms by hydrazine, followed by an intramolecular cyclization to form the pyrazole (B372694) ring fused to the benzene (B151609) core. This reaction efficiently produces the final 7-bromo-4-chloro-1H-indazol-3-amine. sigmaaldrich.comrsc.org
Continuous Flow Synthesis for Halogenated Intermediates
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceutical intermediates, offering advantages in safety, control, and scalability. researchgate.net This approach has been successfully applied to the synthesis of halogenated 1H-indazoles.
One established method involves the reaction of o-fluorobenzaldehydes with hydrazine derivatives. nih.gov A specific application chose the reaction of 4-bromo-2,6-difluorobenzaldehyde (B1272164) with tert-butyl carbazate (B1233558) to produce 6-bromo-4-fluoro-1H-indazole as a model for optimization under continuous-flow conditions. nih.gov By systematically investigating parameters such as temperature, residence time, and reagent stoichiometry, the process was optimized to achieve yields greater than 85%. nih.gov This high-temperature flow strategy provides an efficient and highly controlled process for producing halogenated indazole intermediates, which can then be further functionalized. researchgate.netnih.gov The use of flow reactors allows for safer handling of potentially hazardous reactions at high temperatures and pressures, improving reproducibility and enabling rapid on-demand synthesis. nih.gov
Introduction of Alkyl Substituents (e.g., Ethyl Group at C-7)
The introduction of alkyl groups, such as the ethyl group at the C-7 position of the indazole core, is a critical step for creating the target molecule and its analogues. While direct C-H alkylation of indazoles can be challenging, modern cross-coupling methodologies provide a reliable route.
A plausible and effective strategy for introducing a C-7 ethyl group onto a pre-existing 6-bromo-4-chloro-1H-indazole framework would first require selective halogenation at the C-7 position. Research has demonstrated the efficient and regioselective bromination of 4-substituted 1H-indazoles at the C-7 position. nih.gov This creates a C-7 bromo-indazole intermediate, which is an ideal substrate for subsequent palladium-catalyzed cross-coupling reactions.
The key steps would be:
Synthesis of a 7-Halo-indazole Precursor: Starting with a suitable indazole, a selective halogenation (e.g., bromination or iodination) is performed at the C-7 position. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling: The 7-halo-indazole can then be coupled with an appropriate ethylating agent, such as ethylboronic acid or a derivative, via a Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction is known for its broad functional group tolerance and is widely used to form C(sp²)-C(sp²) bonds. nih.gov Alternatively, other cross-coupling reactions could be employed.
This sequential approach, involving C-7 halogenation followed by a palladium-catalyzed coupling, offers a divergent and powerful method to access a wide array of 7-substituted indazoles, including the desired 7-ethyl derivative. researchgate.netgoogle.com
Control of Regioselectivity in Halogenation and Cyclization Processes
Achieving the correct regioisomer is a paramount challenge in the synthesis of polysubstituted indazoles like this compound. The final arrangement of substituents is determined by the regioselectivity of both the halogenation and the ring-forming cyclization steps.
The direct halogenation of an indazole ring can lead to a mixture of products. However, by choosing the appropriate reagents and conditions, high selectivity can be achieved. For instance, metal-free halogenation of 2H-indazoles with N-halosuccinimides (NBS or NCS) can be tuned to selectively yield mono- or poly-halogenated products. acs.org The inherent electronic properties and steric environment of the indazole substrate play a crucial role in directing the incoming electrophile.
In cyclization reactions that form the indazole ring, the regioselectivity is often dictated by the substitution pattern of the acyclic precursor. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine proceeds with high regioselectivity, where the hydrazine attacks the carbon bearing the more labile chlorine atom, leading to the desired indazole isomer. sigmaaldrich.com
Mechanistic Insights into Regioisomeric Control
Understanding the mechanisms that govern regioselectivity is essential for designing rational synthetic routes. In the N-alkylation of indazoles, which serves as a well-studied model for understanding regiocontrol, the outcome is often a delicate balance between kinetic and thermodynamic control, influenced by factors like the base, solvent, and electrophile. nih.gov
Computational studies using Density Functional Theory (DFT) have provided significant insights. For N-alkylation, DFT calculations suggest that in the presence of certain metal cations like Cs+, a chelation mechanism can occur where the cation coordinates to both the N2 nitrogen and a C3 substituent (like a carbonyl group). This coordination blocks the N2 position and directs the alkylating agent to the N1 position. In the absence of such chelation, non-covalent interactions and the inherent nucleophilicity of the nitrogen atoms dictate the outcome, often favoring the N2 product.
For C-H functionalization, such as halogenation, the regioselectivity is governed by the electronic nature of the C-H bonds. Theoretical calculations can predict the most likely sites for electrophilic attack by analyzing the electron density at different positions on the indazole ring. nih.gov For example, analysis of the electrostatic potential surface of 4-substituted indazoles predicted that C7 would be the preferred site of electrophilic bromination, a finding that was confirmed experimentally. nih.gov
Impact of Substituent Electronic and Steric Effects on Selectivity
The electronic and steric properties of substituents already present on the precursor molecule have a profound impact on the regioselectivity of subsequent reactions.
Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution around the indazole ring, influencing the positions most susceptible to electrophilic or nucleophilic attack. In the N-alkylation of indazoles, EWGs at the C-3 or C-5 position can enhance N1-selectivity. nih.gov Conversely, EWGs at the C-7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2-selectivity (≥96%). nih.gov This is attributed to the ability of the EWG to decrease the electron density at the adjacent N1 atom, making the distal N2 atom more nucleophilic.
Steric Effects: Steric hindrance can physically block access to a particular reaction site, forcing the reaction to occur at a less hindered position. This is a dominant factor in controlling regioselectivity. For instance, a bulky substituent at the C-3 position of an indazole generally favors alkylation at the less hindered N-1 position. researchgate.netnih.gov Similarly, in the direct C7-arylation of indazoles, regioselectivity is strongly influenced by steric effects, allowing for functionalization even in complex molecular settings. The successful regioselective bromination at C7 in the presence of a C4 substituent is attributed to the greater steric hindrance at the alternative C5 position. nih.gov
The interplay of these electronic and steric factors is summarized in the following table for the N-alkylation of substituted indazoles.
| Substituent Position | Substituent Type | Predominant Regioisomer | Probable Reason | Reference |
| C-3 | Bulky (e.g., t-butyl) | N-1 | Steric hindrance at N-2 | nih.gov |
| C-3 | EWG (e.g., -CO₂Me) | N-1 | Chelation with cation (e.g., Na⁺) | nih.gov |
| C-7 | EWG (e.g., -NO₂) | N-2 | Electronic deactivation of N-1 | nih.gov |
| C-5 | EWG (e.g., -Br) | N-1 / N-2 Mixture | Competing electronic effects |
This detailed understanding of substituent effects allows chemists to predict and control the outcomes of synthetic transformations, enabling the efficient construction of specifically substituted indazoles like this compound.
Optimization of Reaction Conditions for Desired Regioisomers
The synthesis of substituted indazoles, such as this compound, often yields a mixture of regioisomers, primarily the N-1 and N-2 substituted products. The distribution of these isomers is highly dependent on the reaction conditions and the nature of the substituents on the indazole ring. Achieving regioselectivity is a significant challenge that can be addressed by carefully optimizing parameters like the choice of base, solvent, and electrophile.
Research into the N-alkylation of various substituted indazoles has provided valuable insights into controlling regioselectivity. The interplay of steric and electronic effects, dictated by the substituents on the indazole core, alongside the reaction conditions, governs the final product ratio. nih.gov For instance, the presence of substituents at the C-7 position can significantly influence the outcome of N-alkylation. Studies have shown that C-7 substituted indazoles with electron-withdrawing groups like nitro (NO₂) or carboxylate (CO₂Me) can lead to excellent N-2 regioselectivity (≥ 96%). nih.gov This is attributed to electronic effects that alter the nucleophilicity of the N-1 and N-2 atoms.
Conversely, a protocol utilizing sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has shown a high preference for N-1 alkylation across a range of C-3 substituted indazoles. nih.gov A proposed mechanism for achieving N-1 selectivity involves a two-step process: initial enamine condensation followed by hydrogenation, which has been shown to produce the N-1 alkylated product exclusively, with no detectable N-2 isomer. rsc.org
The choice of solvent and base is also critical. Solvent-dependent regioselectivity has been observed in the N-alkylation of 1H-indazole, with different outcomes in tetrahydrofuran (THF) versus dimethyl sulfoxide (B87167) (DMSO). nih.gov A systematic study on a model compound, methyl 5-bromo-1H-indazole-3-carboxylate, explored various conditions for N-alkylation. The results highlight how different combinations of solvents and bases can steer the reaction towards the desired N-1 or N-2 product. For example, using cesium carbonate (Cs₂CO₃) as the base, the reaction yield and selectivity were significantly affected by the solvent, with dioxane proving to be particularly effective. nih.govbeilstein-journals.org In contrast, employing Mitsunobu conditions (DEAD, TPP) in THF favored the formation of N-2 substituted products in high yields. nih.govbeilstein-journals.org
These findings can be extrapolated to predict the behavior of this compound. The ethyl group at C-7 is likely to exert a steric influence, potentially hindering substitution at the adjacent N-1 position and favoring N-2 functionalization. However, the electronic effects of the chloro and bromo substituents at C-4 and C-6 would also play a crucial role.
Table 1: Effect of Reaction Conditions on Indazole N-Alkylation Regioselectivity
| Indazole Substrate | Conditions (Base, Solvent) | Electrophile | Major Product | Selectivity (N1:N2) | Reference |
|---|---|---|---|---|---|
| C-7 NO₂ Indazole | NaH, THF | Alkyl Bromide | N-2 | >4:96 | nih.gov |
| C-7 CO₂Me Indazole | NaH, THF | Alkyl Bromide | N-2 | >4:96 | nih.gov |
| 3-Carboxymethyl Indazole | NaH, THF | Alkyl Bromide | N-1 | >99:1 | nih.gov |
| 5-Bromo-1H-indazole-3-carboxylate | Cs₂CO₃, Dioxane | Tosylate | N-1 | >98:2 | nih.govbeilstein-journals.org |
| 5-Bromo-1H-indazole-3-carboxylate | DEAD, TPP, THF | Alcohol | N-2 | >98:2 | nih.govbeilstein-journals.org |
| 7-Bromoindazole | Isobutyraldehyde, Pt/C, H₂ | Aldehyde | N-1 | High N-1 Selectivity | rsc.org |
Chemical Reactivity and Functionalization of 6 Bromo 4 Chloro 7 Ethyl 1h Indazole
Reactivity of the Indazole Nucleus (C-H bond functionalization)
The functionalization of C-H bonds is a powerful tool for the late-stage modification of complex molecules. For the indazole ring system, the C3-position is a primary site for such transformations due to its electronic properties. researchgate.netchim.it In 1H-indazoles, the C3-H bond is relatively acidic and can be deprotonated or participate in metal-catalyzed C-H activation reactions. acs.org For 6-bromo-4-chloro-7-ethyl-1H-indazole, the C3-position remains a viable site for functionalization. Palladium-catalyzed C-H activation, for instance, could introduce aryl, alkyl, or other functionalities at this position. acs.org
Another potential site for C-H functionalization is the C5-position. The electronic environment of this position is influenced by the adjacent bromo and chloro substituents, which may modulate its reactivity in metal-catalyzed processes. Recent advancements have demonstrated that even the typically less reactive benzene (B151609) ring of the indazole can undergo remote C-H functionalization. rsc.org While direct C-H activation at C5 would need to overcome potential steric hindrance from the adjacent bromo group, it remains a theoretical possibility for introducing further diversity to the scaffold.
Transformations Involving Bromine and Chlorine Substituents
The presence of two distinct halogen atoms on the carbocyclic ring of this compound offers a rich playground for selective chemical transformations. The differing reactivity of bromine and chlorine in various reaction types allows for sequential and site-specific modifications.
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for functionalizing the halo-indazole core. masterorganicchemistry.com In this reaction, a potent nucleophile displaces a halide on an electron-deficient aromatic ring. masterorganicchemistry.comyoutube.com The reactivity of the halide is governed by the electronic stabilization of the intermediate Meisenheimer complex. masterorganicchemistry.com For the title compound, the C4-chloro substituent is expected to be more susceptible to SNAr than the C6-bromo substituent. This is because the C4 position is ortho to the pyrazole (B372694) ring's nitrogen (N1), which exerts a strong electron-withdrawing effect, thereby stabilizing the negative charge in the SNAr intermediate. nih.gov Furthermore, the C4-position is activated by the adjacent C7-ethyl group and the C6-bromo substituent. In contrast, the C6-bromo group is less activated. Thus, treatment with strong nucleophiles, such as alkoxides, thiolates, or amines, would likely result in the selective displacement of the chlorine atom. nih.govresearchgate.net
Metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura and Heck reactions being prominent examples. wikipedia.orgnih.govnih.gov The reactivity of aryl halides in these palladium-catalyzed processes generally follows the order I > Br > Cl. yonedalabs.com This differential reactivity allows for the selective functionalization of the C6-bromo position in this compound while leaving the C4-chloro position intact.
The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is well-documented for bromoindazoles. nih.govresearchgate.netresearchgate.net It can be used to introduce a wide range of aryl and heteroaryl groups at the C6-position. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net
The Heck reaction , involving the coupling of an aryl halide with an alkene, provides a route to vinylated indazoles. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the C6-bromo position would be the preferred site for the initial oxidative addition to the palladium(0) catalyst, allowing for selective olefination at this site. nih.govorganic-chemistry.org Functionalization at the C4-chloro position would require more forcing reaction conditions or specialized catalyst systems designed for the activation of aryl chlorides. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromoindazole Analogs
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference(s) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (Microwave) | researchgate.net |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 100 | nih.gov |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.govacs.org This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. For indazoles, a common strategy involves installing a DMG, such as a carbamate (B1207046) or amide, at the N1 position. queensu.camobt3ath.com
In the context of this compound, after N1-protection with a suitable DMG (e.g., -CONEt₂), a DoM strategy could theoretically target the C7 position. queensu.ca However, since this position is already substituted with an ethyl group, this approach would be redundant for C7 functionalization. An alternative application of DoM could be the functionalization of the C5 position. The directing group at N1 could potentially direct metalation to C5, although the steric bulk and electronic effects of the flanking chloro and bromo substituents would need to be considered. Successful lithiation at C5 would open the door to quenching with a variety of electrophiles, introducing new functional groups at this position. mobt3ath.comnih.gov
Functionalization at the Ethyl Group (C-7 position)
The ethyl group at the C7 position is analogous to a benzylic position and is therefore susceptible to reactions at the α-carbon. This position can be functionalized through radical-mediated or oxidative processes. For instance, radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to the formation of 6-bromo-4-chloro-7-(1-bromoethyl)-1H-indazole. This brominated intermediate could then serve as a handle for subsequent nucleophilic substitution or elimination reactions.
Alternatively, oxidation of the ethyl group could yield an acetyl group or, under more vigorous conditions, a carboxylic acid. This would provide a carbonyl functionality that could be further elaborated using a wide range of standard organic transformations, significantly increasing the molecular complexity and providing access to new derivatives.
Oxidation and Reduction Reactions of the Indazole System
The indazole ring system is generally aromatic and thus relatively stable to both oxidation and reduction reactions under standard conditions. However, specific reagents can effect transformations. The pyrazole portion of the heterocycle can be susceptible to strong oxidizing agents, potentially leading to ring-opening. Conversely, reduction of the indazole ring is challenging without disrupting the aromatic system.
More commonly, redox reactions are associated with substituents on the indazole ring rather than the core itself. For example, if a nitro group were present, it could be readily reduced to an amino group, a common transformation in medicinal chemistry. In a specific context, indazole-derived N-heterocyclic carbenes have been shown to participate in redox esterifications of aldehydes, highlighting a more nuanced reactivity of the indazole system. nih.gov For this compound, the core itself is expected to be robust, with most redox chemistry occurring at the ethyl substituent as described above.
Derivatization Strategies for Enhancing Molecular Complexity (e.g., formation of triazole analogues)
The strategic derivatization of the this compound core is a key approach to expanding its molecular complexity and exploring its potential in various scientific applications. A particularly effective method for achieving this is through the formation of 1,2,3-triazole analogues. This is often accomplished via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific construction of a triazole ring.
The general synthetic pathway to introduce a triazole moiety onto the indazole scaffold typically begins with the N-alkylation of the indazole ring with a suitable propargyl group. For instance, this compound can be reacted with propargyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. This reaction yields 6-bromo-4-chloro-7-ethyl-1-(prop-2-yn-1-yl)-1H-indazole.
Following the introduction of the terminal alkyne, the stage is set for the 1,3-dipolar cycloaddition reaction. The propargylated indazole derivative is then reacted with a variety of substituted azides (R-N₃) in the presence of a copper(I) catalyst. This catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate, and a reducing agent like sodium ascorbate. The reaction proceeds smoothly in a solvent system, for example, a mixture of dimethylformamide (DMF), water, and n-butanol, at elevated temperatures to afford the desired 1,4-disubstituted 1,2,3-triazole analogues tethered to the indazole core. researchgate.netucsf.edubanglajol.info
This synthetic strategy offers a high degree of modularity, as a wide array of functional groups can be introduced on the triazole ring by simply varying the substituted azide (B81097) used in the cycloaddition step. This versatility allows for the generation of a diverse library of indazole-triazole hybrids, each with unique structural and electronic properties. researchgate.netucsf.edubanglajol.info
Table 1: Synthesis of 6-bromo-4-chloro-7-ethyl-1-(prop-2-yn-1-yl)-1H-indazole
| Reactant | Reagent | Solvent | Conditions | Product |
| This compound | Propargyl bromide, K₂CO₃ | Acetone | Reflux | 6-bromo-4-chloro-7-ethyl-1-(prop-2-yn-1-yl)-1H-indazole |
Table 2: General Scheme for the Synthesis of 1,2,3-Triazole Analogues
| Reactant | Reagent | Solvent | Conditions | Product |
| 6-bromo-4-chloro-7-ethyl-1-(prop-2-yn-1-yl)-1H-indazole | Substituted azide (R-N₃), CuSO₄·5H₂O, Sodium ascorbate | DMF/Water/n-BuOH | 80 °C | 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-6-bromo-4-chloro-7-ethyl-1H-indazole derivatives |
Biological Activities and Molecular Mechanisms of Indazole Derivatives, with Relevance to 6 Bromo 4 Chloro 7 Ethyl 1h Indazole
Overview of Pharmacological Potential of the Indazole Core
The indazole nucleus, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological activities. nih.govresearchgate.netnih.gov This structural motif is present in numerous synthetic compounds and is a key component of several FDA-approved drugs. rsc.orgnih.gov The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse array of derivatives with distinct biological profiles. nih.gov
Indazole derivatives have demonstrated significant potential in treating a multitude of diseases, including cancer, infectious diseases, inflammatory conditions, and neurodegenerative disorders. researchgate.netrsc.org Their therapeutic effects are attributed to their ability to interact with various biological targets, such as enzymes and receptors. researchgate.net The 1H-indazole tautomer is generally more thermodynamically stable and thus more common than the 2H-indazole form. nih.govresearchgate.net
The broad pharmacological spectrum of indazole-containing compounds includes:
Anticancer activity: Many indazole derivatives have been developed as kinase inhibitors, which play a crucial role in cancer therapy by targeting signaling pathways involved in cell proliferation and survival. rsc.orgnih.govrsc.org
Antimicrobial activity: These compounds have shown efficacy against various bacterial and fungal strains, making them promising candidates for the development of new anti-infective agents. nih.govnih.govnih.gov
Anti-inflammatory effects: Indazole derivatives have been investigated for their ability to modulate inflammatory pathways. researchgate.netnih.gov
Neurological applications: The indazole scaffold is being explored for its potential in treating neurological disorders like Alzheimer's and Parkinson's disease. benthamscience.com
Cardiovascular effects: Certain indazole derivatives have shown promise in managing cardiovascular conditions. nih.gov
The diverse biological activities of indazole derivatives underscore the importance of this heterocyclic system in drug discovery and development. nih.gov
Investigations into Specific Biological Activities
Indazole derivatives are well-recognized for their potent enzyme inhibitory activities, particularly against kinases and cholinesterases. nih.govmonash.edu This inhibitory action is a cornerstone of their therapeutic potential in various diseases.
Many indazole-based compounds have been specifically designed and synthesized as kinase inhibitors . nih.govrsc.org Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is often implicated in cancer. rsc.org Several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Entrectinib, feature an indazole core and function by inhibiting various protein kinases. rsc.orgresearchgate.net Research has demonstrated that indazole derivatives can inhibit a range of kinases, including tyrosine kinases and serine/threonine kinases. nih.govresearchgate.net For instance, some derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and extracellular signal-regulated kinases (ERK1/2). nih.govnih.gov
In the context of neurodegenerative diseases like Alzheimer's, cholinesterase inhibitors are a key therapeutic strategy. Recent studies have explored indazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). monash.eduresearchgate.net For example, a series of indazole-based thiadiazole derivatives were synthesized and showed significant inhibitory potential against both AChE and BuChE. nih.gov One particular study identified an indazole derivative, compound 4q, as a potent and selective inhibitor of BChE. monash.edu
The following table summarizes the inhibitory activity of selected indazole derivatives against various enzymes:
| Compound/Derivative Class | Target Enzyme(s) | Observed Activity | Reference(s) |
| Axitinib, Pazopanib, Entrectinib | Protein Kinases | FDA-approved anticancer drugs | rsc.orgresearchgate.net |
| Indazole-pyrimidine derivatives | VEGFR-2 | Enhanced activity with certain substitutions | nih.gov |
| Indazole-based ROCK inhibitors | ROCK1, ROCK2 | High selectivity and potency | researchgate.net |
| 1H-indazole amide derivatives | ERK1/2 | Good enzymatic and cellular activity | nih.gov |
| Indazole derivative 4q | Butyrylcholinesterase (BChE) | Potent and selective inhibition | monash.edu |
| Indazole-based thiadiazoles | AChE, BuChE | Significant inhibitory potential | nih.gov |
Understanding the binding modes of indazole derivatives within the active sites of their target enzymes is crucial for structure-based drug design and optimization. Molecular docking and X-ray crystallography studies have provided valuable insights into these interactions.
For kinase inhibitors, the indazole scaffold often serves as a key pharmacophore that anchors the molecule within the ATP-binding pocket of the kinase. The potency of these inhibitors is frequently influenced by the nature and position of substituents on the indazole ring. For example, in a series of VEGFR-2 inhibitors, the presence of hydrogen bond-forming groups like amides and sulfonamides resulted in enhanced activity. nih.gov Similarly, for FGFR inhibitors, specific substitutions at the C4 and C6 positions of the indazole ring were found to be critical for potent inhibitory activity. nih.gov
In the case of cholinesterase inhibitors, molecular docking simulations have revealed that indazole derivatives can bind to the active site of the enzyme through a combination of hydrophobic and polar interactions. monash.edu For instance, the binding of a potent BChE inhibitor was characterized by interactions with key amino acid residues in the enzyme's active site. monash.edu The trifluoro group at the para-position of a phenyl ring attached to an indazole-thiadiazole core was found to be crucial for potent acetylcholinesterase inhibition. nih.gov
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. For example, some indazole derivatives have shown IC₅₀ values in the nanomolar range against various kinases, indicating high potency. nih.govrsc.org
While many indazole derivatives act as competitive inhibitors by binding to the active site of an enzyme, some can exert their effects through allosteric modulation. Allosteric modulators bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. One study reported the unique binding mode of an indazole derivative, MRL-871, to PPARγ, where it acts as a partial agonist by binding to a site between several helices, differing from the binding mode of other structurally similar ligands. tue.nl
Substrate mimicry is another mechanism by which enzyme inhibitors can function. In this scenario, the inhibitor structurally resembles the natural substrate of the enzyme, allowing it to bind to the active site but preventing the catalytic reaction from proceeding. While specific examples of indazole derivatives acting purely through substrate mimicry are not extensively detailed in the provided context, the principle of designing inhibitors based on the substrate's structure is a fundamental concept in drug design and is likely employed in the development of some indazole-based inhibitors.
In addition to enzyme inhibition, indazole derivatives have been investigated for their ability to bind to and modulate the activity of various receptors. This interaction is central to their therapeutic potential in a range of conditions.
A notable area of research is the interaction of indazole derivatives with cannabinoid receptors (CB1 and CB2). researchgate.net Many synthetic cannabinoid receptor agonists, which are often found in new psychoactive substances, contain an indazole-carboxamide moiety. researchgate.net These compounds have been shown to have a high affinity for the CB1 receptor. researchgate.net The indazole ring in these molecules plays a crucial role in stabilizing the active conformation of the receptor. researchgate.net
Furthermore, certain indazole derivatives have been identified as selective ligands for imidazoline (B1206853) I₂ receptors. nih.gov For example, 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole demonstrated high selectivity for I₂ imidazoline receptors over α₂-adrenergic receptors, making it a valuable tool for studying the function of these receptors. nih.gov
Indazole derivatives have also been developed as modulators for other receptors, including estrogen receptors. Indazole-Cl, a phenyl-2H-indazole derivative, acts as an estrogen receptor-β agonist. nih.gov Another area of investigation involves transient receptor potential ankyrin-repeat 1 (TRPA1) antagonists, where certain 1H-indazole derivatives have shown significant activity. nih.gov
The following table highlights some indazole derivatives and their receptor targets:
| Compound/Derivative Class | Receptor Target | Observed Activity | Reference(s) |
| Indazole-carboxamide derivatives | Cannabinoid Receptor 1 (CB1) | High binding affinity and agonism | researchgate.net |
| 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole | Imidazoline I₂ Receptors | Highly selective ligand | nih.gov |
| Indazole-Cl | Estrogen Receptor-β | Agonist activity | nih.gov |
| 1H-indazole derivatives | TRPA1 | Antagonistic activity | nih.gov |
The indazole scaffold has emerged as a promising framework for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.gov Numerous studies have demonstrated the antibacterial and antifungal potential of various indazole derivatives. nih.govnih.govnih.gov
Antibacterial Activity:
Indazole derivatives have been tested against a range of Gram-positive and Gram-negative bacteria. nih.govmdpi.com Some compounds have shown significant potency against clinically relevant strains like Staphylococcus aureus (including MRSA), Enterococcus species, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.govnih.gov For instance, a class of indazole derivatives was discovered to be potent inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated antibacterial target. nih.gov These compounds exhibited excellent enzymatic and antibacterial activity against important Gram-positive pathogens. nih.gov In another study, certain 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, particularly those with electron-withdrawing groups, were found to be more potent than the standard drug ciprofloxacin (B1669076) against the tested bacterial strains. tandfonline.com
Antifungal Activity:
The antifungal potential of indazole derivatives has also been explored. nih.govnih.gov Some compounds have demonstrated activity against fungal strains such as Candida albicans and Aspergillus niger. researchgate.nettandfonline.com For example, a series of N-methyl-3-aryl indazoles showed activity against Candida albicans. orientjchem.org Additionally, certain 2,3-diphenyl-2H-indazole derivatives displayed in vitro growth inhibition against both Candida albicans and Candida glabrata. nih.gov
The antimicrobial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govresearchgate.net
The following table provides examples of the antimicrobial activity of indazole derivatives:
| Derivative Class | Target Organisms | Observed Activity | Reference(s) |
| Indazole-based GyrB inhibitors | Gram-positive bacteria (e.g., MRSA) | Excellent antibacterial activity | nih.gov |
| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | Various bacterial and fungal strains | Potent activity, some exceeding standard drugs | tandfonline.com |
| N-methyl-3-aryl indazoles | Bacteria (Xanthomonas campestris, Bacillus megaterium) and fungus (Candida albicans) | Moderate to good antimicrobial activity | orientjchem.org |
| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | In vitro growth inhibition | nih.gov |
No Information Available for 6-bromo-4-chloro-7-ethyl-1H-indazole
Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the biological activities and molecular mechanisms of the chemical compound This compound . The requested article, which was to be structured around the antitumor, antiviral, and anti-inflammatory properties, as well as the molecular mechanisms of this specific compound, cannot be generated as there is no available research data to support the content outlined.
Searches for this particular substituted indazole did not yield any studies detailing its effects on cell proliferation, signaling pathways such as the PI3K pathway, FGFRs, IDO1, or Pim kinases. Similarly, no information was found concerning its potential antiviral activity, including the inhibition of HIV-1 replication, or any anti-inflammatory effects. Consequently, the elucidation of its molecular mechanisms of action, including target identification and validation, modulated biochemical pathways, and in vitro biological evaluation methodologies, remains uncharacterized in the public domain.
While the broader class of indazole derivatives has been the subject of extensive research and has shown promise in various therapeutic areas, including oncology and anti-inflammatory applications, these findings cannot be attributed to the specific compound without direct scientific evidence. The user's strict requirement to focus solely on "this compound" prevents the inclusion of data from related but structurally different compounds.
Therefore, until research on this specific chemical entity is conducted and published, an accurate and scientifically sound article on its biological activities and molecular mechanisms cannot be provided.
Computational Chemistry and in Silico Approaches for Indazole Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is instrumental in understanding the binding modes of indazole derivatives and elucidating the structural basis of their biological activity.
In the context of indazole research, docking simulations are frequently employed to screen potential drug candidates against various protein targets. For instance, studies on indazole scaffolds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, demonstrate the utility of this approach. biotech-asia.org In a typical study, a library of indazole derivatives is docked into the ATP binding site of the receptor. biotech-asia.org The simulations calculate the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction. Lower scores generally indicate a more favorable binding pose.
For a compound like 6-bromo-4-chloro-7-ethyl-1H-indazole, molecular docking could predict its binding orientation within a target's active site. The simulation would reveal potential hydrogen bonds, halogen bonds (involving the bromine and chlorine atoms), and hydrophobic interactions between the ligand and key amino acid residues. For example, the indazole nitrogen atoms could act as hydrogen bond acceptors or donors, while the halogen substituents might form specific halogen bonds, and the ethyl group could engage in hydrophobic interactions. These predictions are crucial for structure-activity relationship (SAR) studies, helping to rationalize why certain substitutions on the indazole ring enhance or diminish biological activity.
A computational investigation of various indazole scaffolds against VEGFR-2 (PDB ID: 4AGD and 4AG8) yielded significant docking scores, highlighting their potential as inhibitors. biotech-asia.org The results for a selection of these compounds are compared to the native ligands, Sunitinib and Axitinib. biotech-asia.org
| Compound | Docking Score (kcal/mol) vs. 4AGD | Docking Score (kcal/mol) vs. 4AG8 |
| Sunitinib (Native Ligand) | -8.83 | N/A |
| Axitinib (Native Ligand) | N/A | -9.01 |
| SMO | -6.99 | -6.70 |
| SBS | -6.96 | N/A |
| SOT | -6.88 | N/A |
| SS | N/A | -7.39 |
| SSA | N/A | -6.71 |
This table is based on data from a study on different indazole scaffolds and serves as an example of typical molecular docking results. biotech-asia.org
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is invaluable for assessing the conformational flexibility of indazole derivatives and the stability of their interactions with biological targets.
Once a promising binding pose is identified through docking, an MD simulation can be run to observe the behavior of the this compound-protein complex in a simulated physiological environment. The simulation tracks the atomic coordinates over a set period (from nanoseconds to microseconds), providing insights into:
Binding Stability: MD simulations can confirm whether the ligand remains stably bound within the active site or if it dissociates. Key metrics like the root-mean-square deviation (RMSD) of the ligand's position are monitored to assess stability.
Conformational Changes: The simulation reveals how the ligand and protein adapt to each other. The ethyl group on the indazole ring, for instance, has rotational freedom, and MD can show which conformation is most favorable upon binding.
Solvent Effects: By explicitly including water molecules in the simulation, MD provides a more realistic model of the interactions, showing how water might mediate or compete with the ligand-protein binding.
In studies of other heterocyclic compounds, MD simulations have been used in conjunction with docking to validate binding poses and calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. tandfonline.com For this compound, an MD simulation would provide crucial information on the durability of the predicted interactions, such as the hydrogen and halogen bonds, over time, thus giving a more confident assessment of its potential as an inhibitor.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.
For this compound, QC calculations can predict:
Electron Distribution: The electron-withdrawing nature of the bromine and chlorine atoms significantly influences the electron density across the indazole ring system. This affects the molecule's ability to participate in various non-covalent interactions.
Electrostatic Potential (ESP) Map: An ESP map would visualize the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the indazole ring are expected to be electron-rich (negative potential), making them likely hydrogen bond acceptors. The hydrogen on the indazole nitrogen (N1) would be electron-poor (positive potential), making it a hydrogen bond donor. Halogen atoms often have a region of positive potential (the σ-hole) on their outer surface, allowing them to act as halogen bond donors.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict the molecule's chemical reactivity and its ability to participate in charge-transfer interactions with a receptor.
These calculations are essential for fine-tuning the structure of lead compounds. For example, by understanding the electronic contribution of the bromo and chloro substituents, medicinal chemists can make informed decisions about replacing them with other groups (e.g., fluorine) to modulate binding affinity or other properties.
In Silico Screening and Virtual Library Design for Novel Indazole Analogues
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly narrows down the number of candidates for experimental testing. nih.gov
Starting with a core scaffold like this compound, a virtual library of novel analogues can be designed. This involves systematically modifying the parent structure by:
Changing the position of the substituents.
Replacing the bromo, chloro, or ethyl groups with a wide range of other chemical moieties.
Altering the core indazole ring itself.
This virtual library, which can contain thousands or even millions of compounds, is then screened against a 3D model of the biological target using high-throughput docking. nih.gov The top-scoring compounds are selected for further analysis and eventual synthesis and biological testing. This process accelerates the discovery of new leads by focusing resources on the most promising molecules. The use of machine learning methods in combination with virtual screening has further enhanced the speed and accuracy of identifying potent inhibitors from vast chemical spaces. nih.gov
Prediction of Molecular Interactions and Optimization of Derivatives
The ultimate goal of these computational approaches is to guide the optimization of lead compounds into viable drug candidates. By combining insights from docking, MD simulations, and QC calculations, researchers can build a comprehensive model of how a compound like this compound interacts with its target.
This predictive model allows for the rational design of improved derivatives. For example:
If docking and MD simulations show that the 7-ethyl group fits into a tight hydrophobic pocket, but there is additional space, analogues with larger alkyl groups (e.g., propyl or butyl) could be designed and evaluated in silico to see if they improve binding affinity.
If QC calculations predict a strong halogen bond involving the 6-bromo substituent, derivatives could be designed to enhance this interaction, for instance, by replacing bromine with iodine, which is a stronger halogen bond donor.
If the N-H of the indazole is a critical hydrogen bond donor, but metabolic instability is a concern, derivatives could be designed where the hydrogen is replaced by other groups, and the consequences for binding would be first tested computationally.
This iterative cycle of in silico prediction, chemical synthesis, and biological testing is a cornerstone of modern structure-based drug design. It allows for the efficient optimization of potency and selectivity while potentially improving other drug-like properties. The discovery of potent indazole-based inhibitors for targets like anaplastic lymphoma kinase (ALK) has been successfully guided by such structure-guided design principles. nih.gov
Future Directions and Research Perspectives
Development of Next-Generation Indazole-Based Agents with Enhanced Selectivity
A primary challenge in the development of kinase inhibitors, a major class of indazole-based drugs, is achieving high selectivity. Kinases share structural similarities in their ATP-binding sites, leading to the risk of off-target inhibition and associated toxicities. Future research will focus intensely on designing next-generation agents with superior selectivity profiles.
Strategies to achieve this include:
Targeting Unique Kinase Conformations: Moving beyond inhibitors that simply compete with ATP, researchers are designing compounds that bind to and stabilize inactive kinase conformations. This approach exploits more diverse and unique structural features of the target kinase, significantly enhancing selectivity. researchgate.net
Structure-Guided Modifications: By leveraging high-resolution crystal structures, medicinal chemists can make precise modifications to the indazole scaffold. For instance, adding or modifying substituents can create interactions with specific amino acid residues unique to the target kinase, thereby preventing binding to other kinases. nih.gov The development of selective inhibitors for Fibroblast Growth Factor Receptors (FGFR) has shown that substitutions on the phenyl ring of indazole can dramatically improve activity and selectivity. nih.gov
Fragment-Based Approaches: Fragment-based lead discovery (FBLD) allows for the identification of small, low-affinity indazole fragments that bind to the target. These fragments can then be grown or merged in a structure-guided manner to produce highly potent and selective leads. nih.gov
Covalent Inhibition: Designing indazoles that form a covalent bond with a non-conserved cysteine residue near the active site is another powerful strategy for achieving high selectivity and durable target engagement, as demonstrated in the development of inhibitors for drug-resistant Epidermal Growth Factor Receptor (EGFR). acs.org
Researchers have successfully applied these principles to develop indazoles with subtype selectivity for challenging targets like Aurora kinases and Interleukin-2 Inducible T-cell Kinase (ITK), demonstrating that the indazole scaffold is highly tunable for enhanced precision. researchgate.net
Advancements in Synthetic Methodologies for Complex Indazole Architectures
The ability to synthesize increasingly complex and diverse indazole derivatives is fundamental to exploring their full therapeutic potential. While classical methods like Fischer and Davis-Beirut reactions are well-established, modern organic synthesis is providing more efficient, versatile, and scalable routes.
Future advancements will likely be dominated by:
Transition-Metal Catalysis: Palladium- and copper-catalyzed cross-coupling and C-H activation reactions have become powerful tools for the functionalization of the indazole core. nih.govresearchgate.net These methods allow for the late-stage introduction of various substituents, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Rhodium-catalyzed synthesis from azoxybenzenes and alkynes is also an emerging efficient method. nih.gov
Electrochemical Synthesis: Electrochemistry offers a green and powerful alternative for constructing and functionalizing heterocyclic rings. Recent work has shown the selective synthesis of 1H-indazole N-oxides via electrochemical methods, which can then be used as versatile intermediates for further C-H functionalization to produce valuable molecules, including key intermediates for drugs like bendazac (B1667983) and benzydamine. nih.gov
Regioselective Synthesis: Controlling the substitution pattern, particularly at the N1 and N2 positions of the indazole ring, is crucial as it significantly impacts the compound's biological activity and physicochemical properties. New catalytic systems using copper(II) triflate or trifluoromethanesulfonic acid have been developed for the highly selective N2-alkylation of indazoles, preventing the formation of undesired N1-isomers. organic-chemistry.org Similarly, selective N1-alkylation methods are being optimized for large-scale manufacturing. rsc.org
These advanced synthetic platforms provide chemists with the necessary tools to build complex, three-dimensional indazole architectures, moving beyond traditional flat structures to better explore chemical space and improve drug-like properties.
Interactive Table: Advanced Catalytic Systems for Indazole Synthesis
Click to view table
| Catalytic System | Reaction Type | Application | Reference |
| Pd(OAc)₂/P(tBu)₃·HBF₄ | Oxidative Benzannulation | Synthesis of 1H-indazoles from pyrazoles and alkynes | nih.gov |
| Cu₂O | Intramolecular Cyclization | Synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones | nih.gov |
| Rh₂(esp)₂ | C-H Amination/Cyclization | Synthesis of 2H-indazoles from azoxybenzenes and diazoesters | nih.gov |
| Copper(II) Triflate (Cu(OTf)₂) | N2-Alkylation | Selective alkylation of 1H-indazoles with trichloroacetimidates | organic-chemistry.org |
| Reticulated Vitreous Carbon (RVC) Cathode | Electrochemical Cyclization | Selective synthesis of 1H-indazole N-oxides | nih.gov |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding of Indazole Action
Understanding how an indazole-based drug truly works within a biological system requires looking beyond a single target. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic, system-wide view of the drug's effects. This multi-omics approach is a critical future direction for elucidating the complete mechanism of action (MoA). nih.govnashbio.com
By combining these layers of biological information, researchers can:
Identify the Full Target Profile: Multi-omics can confirm the intended target of an indazole derivative and simultaneously uncover previously unknown off-targets, providing a more complete picture of its pharmacological profile. nih.gov
Elucidate Downstream Pathways: Transcriptomics and proteomics can reveal how the inhibition of a primary target by an indazole drug propagates through signaling networks, affecting the expression and activity of numerous downstream proteins. mdpi.com
Uncover Resistance Mechanisms: By comparing the multi-omics profiles of sensitive and resistant cells, scientists can identify the genetic mutations, expression changes, or metabolic rewiring that allows cancer cells to evade treatment.
Discover Predictive Biomarkers: Integrated data can help identify molecular signatures that predict which patients are most likely to respond to a specific indazole-based therapy, paving the way for personalized medicine. nashbio.com
This systems-level approach moves drug discovery from a "one target, one drug" model to a more sophisticated understanding of how compounds perturb complex biological networks, leading to safer and more effective therapies. nih.gov
Exploration of Novel Therapeutic Applications for Substituted Indazoles
While oncology remains a major focus, the versatility of the indazole scaffold makes it a promising candidate for a wide range of other diseases. Future research will increasingly explore these novel therapeutic avenues.
Emerging applications for indazole derivatives include:
Inflammatory and Autoimmune Diseases: Indazoles that inhibit kinases involved in immune signaling, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), are being investigated for treating conditions like rheumatoid arthritis, lupus, and psoriasis. google.com
Infectious Diseases: The indazole core has been incorporated into novel agents with potent antimicrobial and antifungal activity. orientjchem.orgresearchgate.net Furthermore, structure-based design has led to indazole derivatives that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. acs.org
Neurological Disorders: Inhibitors of kinases like Leucine-Rich Repeat Kinase 2 (LRRK2) are being developed for neurodegenerative diseases such as Parkinson's disease, and the indazole scaffold is proving to be a valuable component of these efforts. dntb.gov.ua
Cardiovascular Conditions: Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors based on an indazole framework have shown potential as vasorelaxant agents for the treatment of hypertension. nih.gov
Interactive Table: Novel Therapeutic Targets for Indazole Derivatives
Click to view table
| Therapeutic Area | Target | Example Compound Class | Reference |
| Autoimmune Disease | IRAK4 | Substituted Indazoles | google.com |
| Infectious Disease (HIV) | Reverse Transcriptase | Indazole NNRTIs | acs.org |
| Neurodegeneration | LRRK2 | 3-(4-pyrimidinyl) indazoles | dntb.gov.ua |
| Cardiovascular Disease | ROCK I | N-substituted prolinamido indazoles | nih.gov |
| Bacterial Infections | Dihydropteroate synthase (DHPS) | Indazole-1,2,3-triazolyl-1,3,4-oxadiazoles | researchgate.net |
Strategies for Rational Design of Indazole Derivatives Based on Structural Insights
The future of designing potent and selective indazole derivatives lies in the tight integration of computational methods and structural biology. Rational drug design uses detailed knowledge of the drug's target to guide the synthetic process, minimizing trial-and-error and accelerating the discovery timeline. researchgate.net
Key strategies include:
Structure-Based Drug Design (SBDD): Using X-ray crystal structures or cryo-electron microscopy (cryo-EM) maps of a target protein, often a kinase, bound to an indazole ligand, allows for the visualization of key binding interactions. nih.govacs.org Molecular docking simulations can then be used to predict how modifications to the indazole ring will affect binding affinity and selectivity, guiding the design of more potent compounds. nih.gov
Fragment-Based Drug Discovery (FBDD): This approach starts with identifying low-molecular-weight indazole-containing fragments that bind weakly but efficiently to the target. Structural information is then used to "grow" these fragments into more potent, drug-like molecules. This method has been successfully used to develop inhibitors for kinases like FGFR. nih.gov
Knowledge-Based Design: This strategy leverages the vast amount of existing SAR data. By analyzing the properties of thousands of known indazole inhibitors, computational models can be built to predict the activity of new, virtual compounds, prioritizing the most promising candidates for synthesis. nih.gov
These rational design approaches, which combine structural biology, computational chemistry, and synthetic expertise, are essential for efficiently navigating the vast chemical space of substituted indazoles to discover the next generation of innovative medicines.
Q & A
Q. What are the recommended synthetic routes for preparing 6-bromo-4-chloro-7-ethyl-1H-indazole, and what analytical methods validate its purity?
Methodological Answer: A practical synthesis route involves bromination of a pre-functionalized indazole scaffold. For example, bromination of a dichlorobenzonitrile intermediate using N-bromosuccinimide (NBS) in sulfuric acid at 0–25°C (yield: 80%) . Purification via recrystallization or column chromatography is critical. Analytical validation should include:
- GCMS for monitoring reaction progress and detecting byproducts (e.g., dibrominated impurities) .
- qNMR (quantitative nuclear magnetic resonance) for purity assessment (≥95% purity) .
- HRMS (high-resolution mass spectrometry) to confirm molecular weight (e.g., [M+H]+ calculated for C₉H₇BrClN₂: 283.93 g/mol) .
Q. How should researchers handle solubility and stability challenges during in vitro assays?
Methodological Answer:
- Solubility: Prepare stock solutions in DMSO (10 mM), then dilute in PBS or cell culture media. For low solubility, use co-solvents like PEG300 (≤30% v/v) and validate biocompatibility .
- Stability: Store lyophilized powder at -80°C (stable for 6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles. Monitor degradation via HPLC at 254 nm .
Q. What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- 1H/13C NMR (600 MHz in DMSO-d6) to confirm substituent positions (e.g., δ 8.11 ppm for aromatic protons adjacent to bromine) .
- X-ray crystallography (SHELX programs) for resolving crystal packing and hydrogen-bonding networks. Refinement with SHELXL ensures accurate bond-length/angle measurements .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the bromo and chloro substituents during functionalization?
Methodological Answer: Contradictions often arise from competing electronic effects (e.g., bromine’s steric bulk vs. chlorine’s electron-withdrawing nature). To address this:
- Perform kinetic studies using in situ IR to monitor reaction rates for bromine vs. chlorine substitution .
- Use DFT calculations (e.g., Gaussian 16) to model electronic environments and predict regioselectivity in cross-coupling reactions .
- Validate experimentally via Hammett plots to correlate substituent effects with reaction outcomes .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
Methodological Answer:
- Stepwise optimization: For low-yield steps (e.g., Suzuki-Miyaura coupling), screen Pd catalysts (Pd(OAc)₂ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) .
- Impurity profiling: Use LC-MS to identify side products (e.g., debrominated species) and adjust stoichiometry or reaction time .
- Scale-up considerations: Replace batch reactors with flow chemistry to enhance heat/mass transfer and reduce side reactions .
Q. How can researchers design structure-activity relationship (SAR) studies for indazole derivatives targeting kinase inhibition?
Methodological Answer:
- Scaffold diversification: Introduce substituents at the 1H-position (e.g., methyl, phenyl) to modulate steric hindrance and hydrogen-bonding capacity .
- Biochemical assays: Test inhibitory activity against kinases (e.g., PKA, CDK) using fluorescence polarization (FP) or TR-FRET assays .
- Molecular docking: Use AutoDock Vina to predict binding modes in ATP-binding pockets. Compare with crystallographic data (e.g., PDB: 6XYZ) .
Q. What experimental approaches validate mechanistic hypotheses for bromine-directed C–H activation in this compound?
Methodological Answer:
- Isotopic labeling: Synthesize ⁸¹Br-labeled analogs to track bromine’s role in directing metalation via MALDI-TOF MS .
- Kinetic isotope effects (KIE): Compare reaction rates between ⁷⁹Br and ⁸¹Br derivatives to confirm if bromine participates in the rate-determining step .
- In situ XAS (X-ray absorption spectroscopy) to monitor oxidation states of transition-metal catalysts (e.g., Pd⁰ vs. Pd²⁺) during C–H activation .
Data Contradiction Analysis
Q. How should conflicting crystallographic data (e.g., bond-length discrepancies) be resolved?
Methodological Answer:
- Multi-program refinement: Cross-validate SHELXL outputs with CRYSTALS or OLEX2 to rule out software-specific artifacts .
- Twinned crystal analysis: Use PLATON to detect twinning and reprocess data with HKL-3000 for improved resolution .
- Temperature-dependent studies: Collect data at 100 K and 298 K to assess thermal motion effects on bond lengths .
Q. What methods reconcile discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Ensemble docking: Screen multiple protein conformations (e.g., from molecular dynamics simulations) to account for receptor flexibility .
- Free-energy perturbation (FEP): Calculate relative binding affinities for analogs with minor structural differences (e.g., ethyl vs. methyl groups) .
- SPR (surface plasmon resonance): Validate binding kinetics (kₐ, k𝒹) to confirm whether computational ΔG values align with experimental Kᴅ .
Troubleshooting Guide
Q. How to address low reproducibility in biological assays involving this compound?
Methodological Answer:
- Batch variability: Characterize each synthesis batch via HPLC-ELSD to ensure consistent purity (>98%) .
- Cell-line authentication: Use STR profiling to confirm cell-line identity and minimize off-target effects .
- Positive controls: Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
